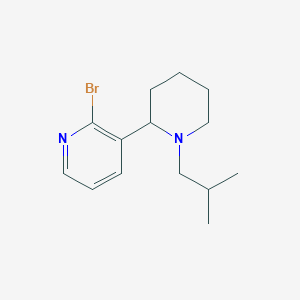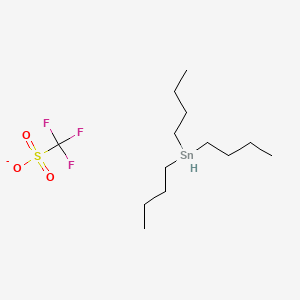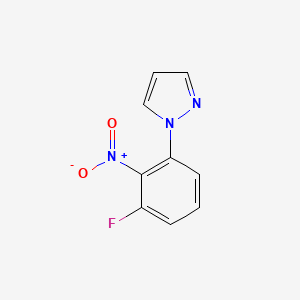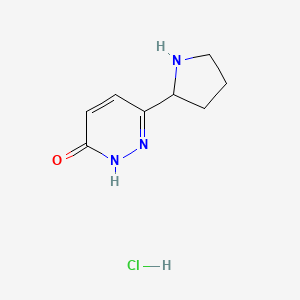
2-Bromo-3-(1-isobutylpiperidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(1-isobutylpiperidin-2-yl)pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a bromine atom at the second position and a 1-isobutylpiperidin-2-yl group at the third position of the pyridine ring. It is used in various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(1-isobutylpiperidin-2-yl)pyridine typically involves the bromination of a suitable pyridine precursor followed by the introduction of the piperidine moiety. One common method involves the use of 2-bromopyridine as a starting material. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The piperidine derivative is then introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(1-isobutylpiperidin-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine moiety.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-3-(1-isobutylpiperidin-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition, particularly in the context of drug discovery.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(1-isobutylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. The bromine atom and the piperidine moiety play crucial roles in its binding affinity and selectivity. The compound can interact with various receptors and enzymes, modulating their activity through competitive inhibition or allosteric modulation .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpyridine: Similar in structure but with a methyl group instead of the piperidine moiety.
2-Bromo-5-(1,3-dioxolan-2-yl)pyridine: Contains a dioxolane ring instead of the piperidine group.
Uniqueness
2-Bromo-3-(1-isobutylpiperidin-2-yl)pyridine is unique due to the presence of the 1-isobutylpiperidin-2-yl group, which imparts specific chemical and biological properties. This makes it particularly useful in medicinal chemistry for the development of drugs targeting specific receptors and enzymes.
Properties
Molecular Formula |
C14H21BrN2 |
|---|---|
Molecular Weight |
297.23 g/mol |
IUPAC Name |
2-bromo-3-[1-(2-methylpropyl)piperidin-2-yl]pyridine |
InChI |
InChI=1S/C14H21BrN2/c1-11(2)10-17-9-4-3-7-13(17)12-6-5-8-16-14(12)15/h5-6,8,11,13H,3-4,7,9-10H2,1-2H3 |
InChI Key |
SAUOWQWPYCXVOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCCCC1C2=C(N=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Potassium [(3-cyanophenyl)methyl]trifluoroboranuide](/img/structure/B11823679.png)


![1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one](/img/structure/B11823685.png)
![1H-Isoindole-1,3(2H)-dione, 2-[[(2R)-4-(phenylmethyl)-2-morpholinyl]methyl]-](/img/structure/B11823689.png)

![(2R)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B11823700.png)


![(1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B11823740.png)
![5-Thiazolecarboxamide, N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-](/img/structure/B11823741.png)
![6-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B11823747.png)

